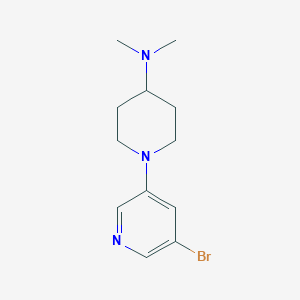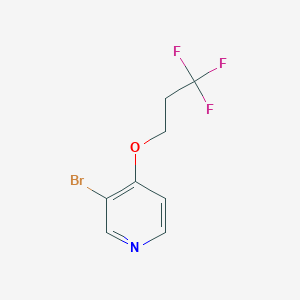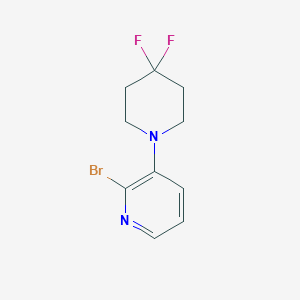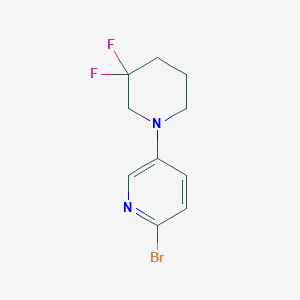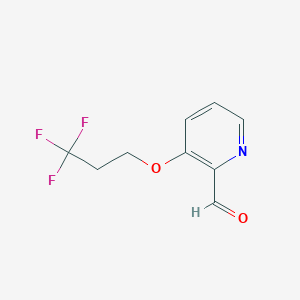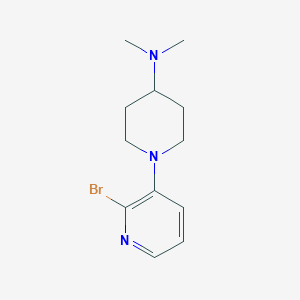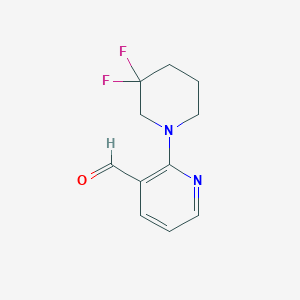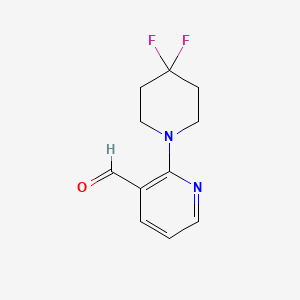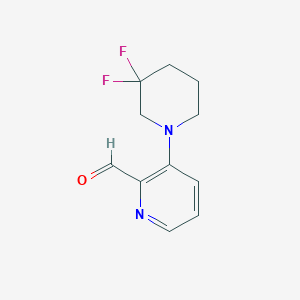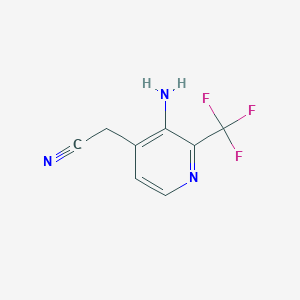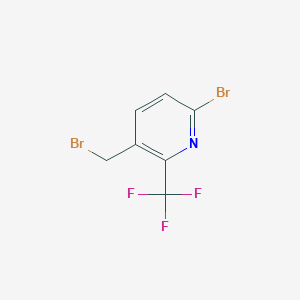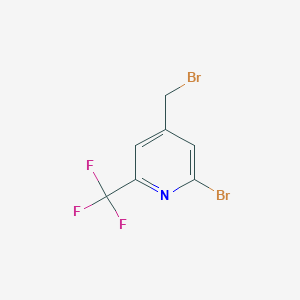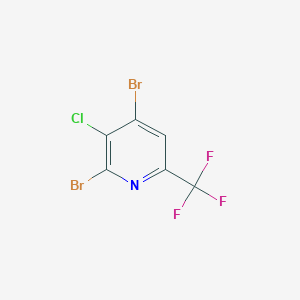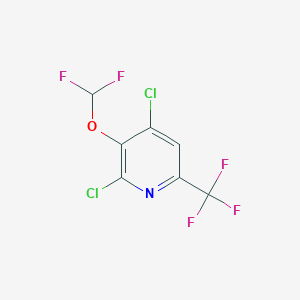
2,4-Dichloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2,4-DCDFMTP is a chemical compound with the following molecular formula: C~6~H~2~Cl~2~F~3~N . It contains three fluorine atoms, a methyl group, and a pyridine ring. The presence of fluorine and the pyridine moiety contributes to its distinctive physical and chemical properties .
Synthesis Analysis
The synthesis of 2,4-DCDFMTP involves various methods. One common approach is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Alternatively, the assembly of pyridine from a trifluoromethyl-containing building block can be employed . Additionally, direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring yield 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a precursor to 2,4-DCDFMTP .
Molecular Structure Analysis
The molecular structure of 2,4-DCDFMTP consists of a pyridine ring with two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached at specific positions . The arrangement of these atoms determines its chemical behavior and reactivity.
Chemical Reactions Analysis
2,4-DCDFMTP can participate in various chemical reactions. For instance, it can undergo cyclocondensation reactions to form other derivatives, such as 2,3,5-DCTF . Additionally, it serves as an intermediate in the synthesis of crop-protection products .
Physical And Chemical Properties Analysis
- Appearance : Specific physical properties (e.g., color, state) are not explicitly provided in the available data .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine Derivatives
2,4-Dichloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine is a significant pyridine derivative with extensive applications in chemical synthesis. It serves as a precursor for various compounds, including pesticides and herbicides. A notable application includes the synthesis of 7-amino-4-oxo-6-(trifluoromethyl)naphthyridines, which entails a six-step preparation involving the manipulation of substituted pyridines to regulate electron density (Bridges & Sanchez, 1990).
Intermediate in Herbicide Synthesis
The chemical is a key intermediate in producing trifloxysulfuron, a highly efficient herbicide. It is synthesized through a sequence of reactions starting from nicotinamide, involving Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).
Novel Triazolo[4,3-a]pyridine Derivatives
The compound is utilized in synthesizing a series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines. These derivatives exhibit weak antifungal activity, highlighting their potential in medicinal chemistry (Ming-yan Yang et al., 2015).
Halogen Shuffling in Pyridines
The compound undergoes halogen shuffling and site-selective electrophilic substitutions, allowing for precise manipulation in synthesis processes. This versatility makes it valuable for complex organic syntheses (Mongin et al., 1998).
Structural and Spectroscopic Characterization
The structural and spectroscopic properties of 2,4-Dichloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine have been extensively characterized, providing insights into its molecular structure and interactions. Studies include antimicrobial activities and DNA interaction analysis, offering a foundation for further research and application in various fields (Evecen et al., 2017).
Safety And Hazards
While specific safety information for 2,4-DCDFMTP is not directly available, it is essential to handle all chemical compounds with care. Always follow proper safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Refer to safety data sheets (SDS) for detailed safety information .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dichloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F5NO/c8-2-1-3(7(12,13)14)15-5(9)4(2)16-6(10)11/h1,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJGULJPZNLAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183738 | |
| Record name | 2,4-Dichloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine | |
CAS RN |
1228897-92-4 | |
| Record name | 2,4-Dichloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228897-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



